1-(5-Fluoro-2-nitrophenyl)piperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12FN3O2 |
|---|---|
Molecular Weight |
225.22 g/mol |
IUPAC Name |
1-(5-fluoro-2-nitrophenyl)piperazine |
InChI |
InChI=1S/C10H12FN3O2/c11-8-1-2-9(14(15)16)10(7-8)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 |
InChI Key |
XKVPLOIJPMUKRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC(=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Solubility Profile & Solvent Selection for 1-(5-Fluoro-2-nitrophenyl)piperazine
[1]
Executive Summary
This compound (often an intermediate in the synthesis of antipsychotic or antifungal agents) presents a distinct solubility profile governed by its lipophilic fluoronitrobenzene core and its basic secondary amine moiety .[1]
Successful manipulation of this compound requires a bipartite solvent strategy:
-
Non-polar/Polar Aprotic systems for nucleophilic aromatic substitution (
) reactions. -
Polar Protic/Aqueous Acid systems for purification and salt formation.[2]
This guide provides the physicochemical grounding and validated protocols to optimize these workflows.
Physicochemical Basis of Solubility
To predict solubility behavior without exhaustive empirical testing, we analyze the structural determinants:
-
Lipophilic Domain (Fluoronitrophenyl): The aromatic ring is highly deactivated by the electron-withdrawing Nitro (
) and Fluoro ( ) groups.[1] This domain drives solubility in chlorinated solvents (DCM, ) and polar aprotic solvents (DMSO, DMF).[2] -
Hydrophilic/Basic Domain (Piperazine): The
-amine is a secondary amine with a pKa 8.5–9.[1][2]0. It acts as a "solubility switch."[2]-
Neutral pH: The molecule is neutral and lipophilic (LogP
1.5).[2] -
Acidic pH: The
nitrogen protonates, forming a cationic salt, rendering the compound highly water-soluble.
-
Computed Property Profile
| Property | Value (Approx.) | Implication for Solubility |
| LogP | 1.46 – 1.60 | Moderate lipophilicity.[1][2] Soluble in organics; poor in neutral water.[2] |
| pKa (Conj. Acid) | ~8.8 (Piperazine NH) | Soluble in aqueous dilute HCl or acetic acid.[2] |
| H-Bond Donors | 1 (NH) | Capable of H-bonding with alcohols (MeOH, EtOH).[1] |
| H-Bond Acceptors | 4 (O, N, F) | High solubility in DMSO/DMF via dipole interactions.[1][2] |
Solvent Compatibility Matrix
The following data categorizes solvents based on their thermodynamic interaction with the solute at
Category A: High Solubility (Primary Solvents)
Use for: Stock solutions, Reaction media, Extractions.
| Solvent | Solubility | Mechanistic Rationale |
| Dichloromethane (DCM) | >100 mg/mL | Excellent interaction with the polarized nitro-aromatic core.[1][2] Primary choice for liquid-liquid extraction.[1][2] |
| DMSO / DMF | >150 mg/mL | Strong dipole-dipole interactions stabilize the nitro group.[1][2] Ideal for |
| Methanol (MeOH) | ~50 mg/mL | Good solubility due to H-bonding.[1][2] Solubility increases significantly upon heating ( |
| Ethyl Acetate | ~30-50 mg/mL | Moderate solubility.[1][2] Good for TLC spotting and washing crude solids.[2] |
Category B: Conditional Solubility (Crystallization Media)
Use for: Recrystallization, Purification.
| Solvent | Solubility | Mechanistic Rationale |
| Ethanol (EtOH) | Moderate (Hot) | "Goldilocks" solvent.[1][2] Low solubility at RT, high at reflux.[2] Ideal for recrystallization.[2] |
| Isopropanol (IPA) | Low (RT) / High (Hot) | Standard solvent for obtaining high-purity crystalline solids.[1][2] |
| Toluene | Moderate | Useful for azeotropic drying, though solubility is lower than in chlorinated solvents.[2] |
Category C: Anti-Solvents (Precipitation)
Use for: Crashing out products, yield maximization.
| Solvent | Solubility | Mechanistic Rationale |
| Water (Neutral/Basic) | <1 mg/mL | The neutral free base is hydrophobic.[1][2] |
| Hexanes / Heptane | Negligible | Highly non-polar; cannot solvate the polar nitro/amine functionalities.[2] |
| Diethyl Ether | Low | Often used to wash filter cakes to remove organic impurities without dissolving the product.[2] |
Validated Experimental Protocols
Protocol 4.1: Determination of Saturation Solubility (Shake-Flask Method)
Use this protocol to generate precise solubility data for your specific batch/polymorph.[1]
-
Preparation: Weigh 50 mg of this compound into a 4 mL HPLC vial.
-
Solvent Addition: Add 500
L of the target solvent.[2] -
Equilibration: Cap and vortex for 1 minute. Place in a shaker/incubator at
for 24 hours.-
Visual Check: If fully dissolved, add more solid until a precipitate remains.[2]
-
-
Sampling: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.
-
Quantification: Remove supernatant, dilute 1:100 in Methanol, and analyze via HPLC-UV (254 nm).
Protocol 4.2: Purification via Recrystallization
Target Impurity Profile: Unreacted piperazine (polar) and fluoronitrobenzene precursors (non-polar).[1]
-
Dissolution: Suspend crude solid in Ethanol (95%) (approx. 10 mL per gram of solid).
-
Heating: Heat to reflux (
) with stirring until the solution is clear.-
Note: If particulates remain, hot filter through a sintered glass funnel.[2]
-
-
Nucleation: Remove from heat. Allow to cool slowly to RT.
-
Anti-Solvent (Optional): If no crystals form at RT, add Hexane dropwise until slight turbidity persists, then cool to
. -
Isolation: Filter the yellow needles/plates and wash with cold Hexane/Ethanol (9:1).[2]
Workflow Visualization
Diagram 1: Solvent Selection Decision Tree
This logic flow guides the researcher in selecting the correct solvent system based on the immediate experimental goal.
Caption: Decision matrix for solvent selection based on unit operation (Synthesis, Purification, or Extraction).
Safety & Handling (E-E-A-T)
-
Nitro-Aromatic Toxicity: Nitro-substituted aromatics are potential mutagens and skin sensitizers.[1][2] Always handle this compound in a fume hood.[1]
-
Skin Absorption: The lipophilic nature (LogP ~1.[2]5) facilitates dermal absorption.[2] Double-gloving (Nitrile) is recommended.[1][2]
-
Thermal Stability: While stable at reflux in ethanol, avoid heating dry solids above
due to the energetic potential of the nitro group.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2783066, 1-(2-Fluoro-4-nitrophenyl)piperazine (Isomer Analog).[1][2] Retrieved from [Link][1]
-
Cheméo. Chemical Properties of Fluorophenylpiperazine Derivatives. Retrieved from [Link][1]
-
University of Regina. pKa Values of Piperazine Derivatives. (Validation of basicity data). Retrieved from [Link]
Hazard Identification and Risk Assessment: A Foundational Approach
An In-Depth Technical Guide to the Safe Handling of Nitrophenylpiperazine Compounds
This guide provides a comprehensive framework for the safe handling of nitrophenylpiperazine (NPP) compounds, a class of molecules with significant interest in medicinal chemistry and drug development, including as potential tyrosinase inhibitors.[1][2] Given that many NPP derivatives have not been fully characterized toxicologically, this document is grounded in the precautionary principle, combining established chemical safety protocols with risk mitigation strategies for potent and novel compounds.[3] It is intended for researchers, laboratory personnel, and drug development professionals.
The cornerstone of safe handling is a thorough understanding of the potential hazards. While each NPP derivative is unique, a review of available Safety Data Sheets (SDS) for compounds like 1-(2-Nitrophenyl)piperazine and 1-(4-Nitrophenyl)piperazine reveals a consistent hazard profile.[3][4]
1.1 Known Hazard Profile
Nitrophenylpiperazine compounds are classified under the Globally Harmonized System (GHS) with several key hazards.
| Hazard Class | Hazard Statement | GHS Pictogram | Common NPPs |
| Skin Irritation | H315: Causes skin irritation.[4][5] |
ngcontent-ng-c747876706="" class="ng-star-inserted"> | 1-(2-Nitrophenyl)piperazine, 1-(4-Nitrophenyl)piperazine |
| Eye Irritation | H319: Causes serious eye irritation.[4][5] |
ngcontent-ng-c747876706="" class="ng-star-inserted"> | 1-(2-Nitrophenyl)piperazine, 1-(4-Nitrophenyl)piperazine |
| Respiratory Irritation | H335: May cause respiratory irritation.[4][5] | 1-(2-Nitrophenyl)piperazine, 1-(4-Nitrophenyl)piperazine | |
| Acute Toxicity | H302/H312/H331: Harmful if swallowed/in contact with skin/Toxic if inhaled.[5] | Varies by derivative |
The parent piperazine structure is also known to be corrosive and a potential sensitizer, capable of causing allergic skin reactions upon exposure.[6][7] This underlying reactivity necessitates caution even with derivatives.
1.2 The Precautionary Principle: Addressing Uncharacterized Toxicity
A critical point noted in multiple safety data sheets is that the "toxicological properties of this material have not been fully investigated."[3] This lack of comprehensive data demands a conservative approach. All NPP compounds should be treated as potentially potent Active Pharmaceutical Ingredients (APIs). This involves a risk-based strategy known as Control Banding or Occupational Exposure Banding (OEB) , where chemicals are assigned to hazard bands that correspond to specific handling and containment procedures.[8][9][10] In the absence of a defined Occupational Exposure Limit (OEL), assuming a high-potency category (e.g., OEB 3 or 4) is a prudent starting point for establishing controls.[10]
The Hierarchy of Controls: A Systematic Approach to Safety
The most effective safety programs implement a multi-layered approach to hazard mitigation, known as the Hierarchy of Controls. The primary goal is to control hazards at the source, with personal protective equipment serving as the final barrier.[11][12]
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
2.1 Engineering Controls: The First Line of Physical Defense
Engineering controls are physical changes to the workspace that isolate personnel from hazards. They are the most critical element for handling potent compounds like NPPs.[11][12]
-
Primary Containment: The goal is to contain the material at the source.[11]
-
Chemical Fume Hoods: Essential for all manipulations of NPP solutions. Ensure adequate ventilation and airflow.[4]
-
Ventilated Balance Enclosures (VBEs) or Gloveboxes: Mandatory for handling or weighing powdered NPP compounds. These systems provide a contained environment that prevents inhalation of fine particles.[13] For highly potent or sensitizing derivatives, a glovebox isolator offers the highest level of protection.[8][13]
-
-
Secondary Containment: These controls protect the wider laboratory environment in case of a primary containment failure.
-
Facility Design: Laboratories should be designed with single-pass airflow to prevent cross-contamination. Air pressure differentials should be maintained to keep handling areas negative to adjacent spaces.[13]
-
Emergency Equipment: Emergency eyewash stations and safety showers must be readily available in the immediate vicinity of any potential exposure.[3][4][14]
-
2.2 Administrative Controls: Safe Work Practices and Procedures
These are the policies and procedures that reinforce safe behavior.
-
Standard Operating Procedures (SOPs): Detailed, written SOPs must be developed for every process involving NPPs, from receipt to disposal.
-
Hazard Communication and Training: All personnel must be trained on the specific hazards of NPPs, the contents of the SDS, and the established SOPs, in line with OSHA's Hazard Communication Standard.[15][16][17]
-
Access Control: Designate specific areas for handling NPPs and restrict access to authorized and trained personnel only.
-
Hygiene Practices: Enforce strict hygiene protocols. Do not eat, drink, or smoke in the laboratory.[4][18] Always wash hands thoroughly after handling the product, even if gloves were worn.[4][14][19] Contaminated work clothes should not be taken home.[14]
2.3 Personal Protective Equipment (PPE): The Last Line of Defense
PPE is required for all activities involving NPPs, but its effectiveness depends on proper selection and use. It should never be the sole means of protection.[4]
| PPE Category | Specification | Rationale and Causality |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard.[20] A face shield should be worn over goggles during procedures with a high splash risk.[4][20][21] | Protects against direct contact of powders or solutions with the eyes, preventing serious irritation or damage.[22] The face shield provides a broader barrier against splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[23] Check manufacturer's compatibility charts.[21][24] Use a double-gloving technique for handling potent solids. | Provides a direct barrier to prevent skin contact, which can cause irritation and potential systemic absorption.[22] Double-gloving minimizes contamination risk during glove removal. |
| Body Protection | A fully buttoned laboratory coat.[21] For larger quantities or significant splash potential, a chemical-resistant apron or coveralls may be necessary.[20] | Protects skin and personal clothing from contamination. Fabrics like Nomex are preferred for their chemical and flame resistance.[21] |
| Respiratory Protection | Required if engineering controls are insufficient or during emergency situations. Use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[4][6][22] | Prevents inhalation of airborne powders or aerosols, which is a primary route of exposure that can cause respiratory irritation or toxicity.[3][4] |
Standard Operating Procedures for the NPP Lifecycle
A "cradle-to-grave" approach ensures safety at every stage of the compound's use in the laboratory.
3.1 Protocol: Weighing and Preparing Stock Solutions
This workflow is one of the highest-risk activities due to the potential for generating and inhaling airborne powder.
-
Preparation: Don all required PPE (double gloves, lab coat, goggles, face shield). Ensure the Ventilated Balance Enclosure (VBE) or glovebox is certified and functioning correctly.
-
Staging: Place all necessary equipment (vial of NPP, spatula, weigh paper/boat, receiving vessel with solvent, wash bottle) inside the VBE before starting. This minimizes airflow disruption.
-
Weighing: Slowly open the NPP container inside the VBE. Carefully weigh the desired amount of solid. Use a gentle technique to avoid creating dust clouds.
-
Transfer: Add the weighed solid directly to the receiving vessel containing the solvent.
-
Initial Decontamination: Cap the receiving vessel. Use a solvent-dampened wipe to decontaminate the spatula, weigh boat, and any surfaces within the VBE that may have been exposed. Dispose of wipes and the weigh boat in a designated hazardous waste bag inside the enclosure.
-
Container Sealing: Tightly close the primary NPP container. Decontaminate the exterior of the container with a wipe before removing it from the VBE.
-
Final Steps: Remove the sealed stock solution and decontaminated primary container from the VBE. Remove outer gloves before exiting the immediate area.
3.2 Storage and Transportation
-
Storage: Store NPP compounds in a cool, dry, well-ventilated area in tightly sealed, clearly labeled containers.[3][4][25] Segregate them from incompatible materials such as strong oxidizing agents, acids, and bases.[6][25] Storage should be in a locked cabinet or a restricted-access area.[5][19]
-
Transportation: When moving NPPs within the facility, use secondary containment. This involves placing the primary, sealed container inside a second, unbreakable container (like a plastic tub) that can be sealed.
3.3 Decontamination and Waste Disposal
All waste generated from handling NPPs is considered hazardous waste.
-
Waste Streams: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid waste (gloves, wipes, weigh boats).
-
Liquid waste (unused solutions, rinsates).
-
Sharps (contaminated needles or glassware).
-
-
Decontamination: All non-disposable equipment (glassware, spatulas) must be decontaminated. A triple-rinse procedure is recommended: rinse with a suitable solvent to solubilize the NPP, followed by a standard wash with soap and water.[26] Collect all rinsate as hazardous liquid waste.[26]
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[14][27] Never discharge NPP waste down the drain.[19]
Emergency Procedures
Rapid and correct response to an emergency is critical to minimizing harm.
Caption: A stepwise workflow for responding to a spill of nitrophenylpiperazine compounds.
4.1 Personnel Exposure and First Aid
In case of any exposure, seek immediate medical attention and provide the Safety Data Sheet to the responding medical personnel.[3][4]
| Exposure Route | Immediate First Aid Actions |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][7] Remove contact lenses if present and easy to do.[19] |
| Skin Contact | Immediately remove all contaminated clothing.[7][19] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][4][6] |
| Inhalation | Move the affected person to fresh air immediately.[3][4] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[3][4][7] |
| Ingestion | Do NOT induce vomiting.[3][4] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[3] Never give anything by mouth to an unconscious person.[3][4] |
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Handling & Processing of Potent Compounds: A Holistic Approach. IPS. [Link]
-
Material Safety Data Sheet - 1-(4-Nitrophenyl)Piperazine, 98%. Cole-Parmer. [Link]
-
Piperazine - HAZARD SUMMARY. New Jersey Department of Health. [Link]
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OSHA Requirements for HazCom Compliance. NASP. [Link]
-
OSHA Chemical Storage Requirements. Conn Maciel Carey LLP. [Link]
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Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. [Link]
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Containment of High-Potency Products in a GMP Environment. BioProcess International. [Link]
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Freund-Vector's Approach to Safely Processing Potent Compounds. Freund-Vector Corporation. [Link]
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OSHA Chemical Hazards And Communication. NCBI Bookshelf, NIH. [Link]
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Hazardous Materials Compliance: OSHA Standards and Best Practices. Mancomm. [Link]
-
Handling of highly potent pharmaceutical compounds: Effective strategies for contract manufacturing organizations. ResearchGate. [Link]
-
Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration. [Link]
-
Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. PubMed. [Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]
-
Good laboratory practice compliance. European Medicines Agency (EMA). [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]
-
European Medicines Agency (EMA) Guidelines. Research Quality Association (RQA). [Link]
-
EMA Clinical Laboratory Guidance - Key points and Clarifications. ECMC Network. [Link]
-
PPE for Chemical Handling: A Quick Guide. Healthy Bean Ltd. [Link]
-
Scientific guidelines. European Medicines Agency (EMA). [Link]
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
From laboratory to patients. How the safety of medicines is ensured in the European Union. European Medicines Agency (EMA). [Link]
-
How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. SDS Manager. [Link]
-
Current awareness of piperazines: pharmacology and toxicology. PubMed. [Link]
-
Personal Protective Equipment (PPE) for Working with Oxidizing Agents. LinkedIn. [Link]
-
Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry, PMC. [Link]
-
(PDF) Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. ResearchGate. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
DECONTAMINATION AND WASTE MANAGEMENT. University of Alabama at Birmingham. [Link]
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Hazardous Materials Disposal Guide. Nipissing University. [Link]
-
Chemical Decontamination of Liquid Biohazardous Wastes. University of Auckland. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
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The Strategic Rise of Fluorinated Piperazines: A Technical Guide to Their Discovery and Application in Medicinal Chemistry
Introduction: The Convergence of a Privileged Scaffold and a Powerful Halogen
In the landscape of modern drug discovery, the piperazine ring stands as a quintessential "privileged scaffold."[1] Its simple, six-membered heterocyclic structure, with two opposing nitrogen atoms, offers a unique combination of synthetic accessibility and conformational rigidity. This allows for the precise positioning of substituents to optimize interactions with biological targets.[1] The nitrogen atoms serve as versatile handles for chemical modification, enabling the fine-tuning of physicochemical properties like solubility and basicity, which are critical for favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2]
Parallel to the enduring utility of the piperazine moiety, the strategic incorporation of fluorine has become a cornerstone of contemporary medicinal chemistry.[3] The unique electronic properties of fluorine—its high electronegativity and the strength of the carbon-fluorine bond—allow for the modulation of a molecule's reactivity, pKa, lipophilicity, and metabolic stability.[3] The introduction of fluorine can block sites of metabolic oxidation, enhance binding affinity to target proteins, and improve membrane permeability.[4]
This guide provides an in-depth exploration of the intersection of these two powerful tools in drug design: the discovery and background of fluorinated piperazines. We will delve into the historical context of their development, the evolution of synthetic strategies for their creation, the profound impact of fluorination on the piperazine scaffold's properties, and their successful application in various therapeutic areas.
The Genesis of an Idea: Early Discoveries and the Rationale for Fluorination
The deliberate incorporation of fluorine into drug candidates began in the mid-20th century, and it wasn't long before this strategy was applied to piperazine-containing molecules. One of the early and notable examples is the antipsychotic drug Fluphenazine . While the core discovery was centered on the phenothiazine scaffold, the inclusion of a trifluoromethyl (-CF3) group on this ring system, which is linked to a piperazine moiety, was a critical design choice.
Fluphenazine, approved in 1959, primarily functions as a dopamine D2 receptor antagonist.[5][6] The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the phenothiazine ring, which in turn modulates the interaction with the dopamine receptor.[7] This strategic fluorination contributes to the drug's high potency.[5] The piperazine linker plays a crucial role in connecting the fluorinated core to a hydroxyethyl side chain, which is important for its pharmacokinetic profile and allows for the formation of long-acting decanoate and enanthate ester prodrugs.[5][8]
The success of early drugs like Fluphenazine provided a strong rationale for the continued exploration of fluorinated piperazines. The central hypothesis was that combining the robust and versatile piperazine scaffold with the unique modulatory effects of fluorine could lead to new chemical entities with superior therapeutic properties.
The Chemist's Toolkit: Evolving Synthetic Methodologies
The synthesis of fluorinated piperazines has evolved from classical methods to more sophisticated and efficient strategies, including late-stage functionalization techniques. The primary approaches can be categorized based on how the fluorinated moiety is introduced relative to the piperazine ring.
Building from Fluorinated Precursors: The N-Arylation Approach
A common and powerful method for synthesizing N-aryl fluorinated piperazines is the nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling of a piperazine with a fluorinated aryl halide. The Buchwald-Hartwig amination has become a particularly important tool for this transformation due to its mild reaction conditions and broad functional group tolerance.[1]
Experimental Protocol: Palladium-Catalyzed N-Arylation of Piperazine with a Fluoroaromatic Bromide (Buchwald-Hartwig Amination)
This protocol is a generalized procedure for the synthesis of an N-(fluoroaryl)piperazine.
Materials:
-
1-Boc-piperazine
-
A fluoroaryl bromide (e.g., 1-bromo-4-fluorobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., RuPhos)
-
A strong base (e.g., sodium tert-butoxide, NaOtBu)
-
Anhydrous toluene
-
Hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) for deprotection
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and NaOtBu (e.g., 1.4 equivalents).
-
Addition of Reactants: Add the fluoroaryl bromide (1.0 equivalent) and 1-Boc-piperazine (1.2 equivalents) to the flask, followed by the addition of anhydrous toluene via syringe.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the Boc-protected N-(fluoroaryl)piperazine.
-
Deprotection: Dissolve the purified product in a suitable solvent (e.g., dichloromethane) and add a solution of HCl in dioxane or TFA. Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Isolation: Remove the solvent under reduced pressure. The resulting hydrochloride salt can be used directly or neutralized with a base to yield the free amine.
Direct Fluorination and Late-Stage Functionalization
More recent advances have focused on the "late-stage" fluorination of complex molecules that already contain a piperazine moiety.[9] These methods are highly valuable as they allow for the rapid generation of fluorinated analogs from advanced intermediates or even final drug compounds, accelerating structure-activity relationship (SAR) studies. Techniques involving C-H fluorination are particularly attractive, though they often face challenges with regioselectivity.[10][11]
Diagram: Synthetic Strategies for Fluorinated Piperazines
Caption: Key synthetic routes to fluorinated piperazines.
The Fluorine Effect: Transforming Molecular Properties and Pharmacokinetics
The introduction of fluorine onto a piperazine-containing molecule can have a profound and often predictable impact on its key physicochemical properties, which in turn influences its pharmacokinetic behavior.
Modulation of Basicity (pKa)
Fluorine's strong electron-withdrawing inductive effect can significantly lower the pKa of the piperazine nitrogens. The magnitude of this effect is dependent on the position and number of fluorine atoms. For instance, a trifluoromethyl group on an adjacent aromatic ring will have a more pronounced pKa-lowering effect than a single fluorine atom further away.[12] This reduction in basicity can be highly advantageous. A lower pKa means that at physiological pH (around 7.4), a larger fraction of the piperazine will be in its neutral, un-ionized form. This can lead to:
-
Improved Membrane Permeability: The neutral form of a drug is generally more lipophilic and can more readily cross cell membranes, including the blood-brain barrier.
-
Reduced Off-Target Effects: High basicity can lead to interactions with acidic targets such as hERG potassium channels, which can cause cardiotoxicity. Lowering the pKa can mitigate these risks.
-
Enhanced Oral Bioavailability: By improving absorption across the gut wall, reducing pKa can lead to better oral bioavailability.[4]
Impact on Lipophilicity (LogP)
The effect of fluorination on lipophilicity (LogP) is more nuanced. While a single fluorine atom can slightly increase lipophilicity, the introduction of a trifluoromethyl group often enhances it more significantly.[13] This increased lipophilicity can improve a compound's ability to penetrate lipid membranes and access intracellular targets. However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance. Therefore, the strategic placement and number of fluorine atoms are crucial for achieving an optimal balance.
Table: Impact of Fluorination on Physicochemical Properties of Piperazine Derivatives
| Compound/Moiety | pKa (of conjugate acid) | LogP (calculated) | Key Implication |
| 1-Phenylpiperazine | ~8.7 | ~2.2 | Baseline |
| 1-(4-Fluorophenyl)piperazine | ~8.4 | ~2.4 | Modest pKa reduction, slight LogP increase |
| 1-(3-Trifluoromethylphenyl)piperazine | ~7.9 | ~3.5 | Significant pKa reduction, notable LogP increase |
Note: pKa and LogP values are approximate and can vary based on the specific compound and measurement/calculation method.
Case Studies in Drug Discovery: Fluorinated Piperazines in Action
The strategic use of fluorinated piperazines has led to the development of successful drugs across a range of therapeutic areas.
Posaconazole: An Antifungal Powerhouse
Posaconazole is a broad-spectrum triazole antifungal agent used to treat and prevent invasive fungal infections.[14] A key structural feature of posaconazole is its N-phenylpiperazine moiety, where the phenyl ring is substituted with a fluorine atom. This fluorinated piperazine unit is crucial for the drug's overall profile. While the detailed discovery narrative is proprietary, the inclusion of the fluorophenylpiperazine is consistent with a strategy to optimize the drug's pharmacokinetic properties, including its absorption and distribution, which are critical for an orally administered antifungal agent.[15] The piperazine itself provides a key linking element within the complex molecular structure.
Designer Drugs and CNS Agents
The N-arylpiperazine scaffold is a common feature in many centrally acting drugs, including antidepressants and antipsychotics.[16][17] The introduction of fluorine or trifluoromethyl groups to the aryl ring is a widely used strategy to fine-tune the drug's interaction with neurotransmitter receptors and to improve its ability to cross the blood-brain barrier.[18][19] For example, compounds like 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP) have been studied extensively for their effects on serotonergic neurotransmission.[18] While TFMPP itself is primarily a research chemical and a designer drug, its structure exemplifies the principles used in the design of legitimate CNS therapeutics.[19]
Future Outlook: New Frontiers in Fluorinated Piperazine Chemistry
The development of novel fluorinated piperazine derivatives continues to be an active area of research. Advances in late-stage functionalization are making it easier to create diverse libraries of these compounds for high-throughput screening.[2][20] Furthermore, a deeper understanding of the "fluorine effect" is enabling more rational, computer-aided design of molecules with optimized properties from the outset. As our ability to precisely control the structure and properties of these powerful building blocks improves, we can expect to see the continued emergence of innovative and effective fluorinated piperazine-based drugs in the years to come.
References
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Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target. (2023, October 3). Patsnap Synapse. [Link]
-
Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist). (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. (2017, August 21). ResearchGate. [Link]
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What is the mechanism of Fluphenazine Maleate? (2024, July 17). Patsnap Synapse. [Link]
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Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. (n.d.). National Center for Biotechnology Information. [Link]
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What is the mechanism of Fluphenazine Decanoate? (2024, July 17). Patsnap Synapse. [Link]
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Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. (2012, December 5). Patsnap. [Link]
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Synthesis and spectral properties of new piperazine derivatives and a structural study. (2018, September 22). ResearchGate. [Link]
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Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. (2012, August 13). Semantic Scholar. [Link]
- Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. (n.d.).
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Synthesis and Late-Stage Functionalization of Complex Molecules through C−H Fluorination and Nucleophilic Aromatic Substitution. (n.d.). The Hartwig Group. [Link]
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Fluphenazine. (n.d.). Wikipedia. [Link]
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4-[ 18 F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[ 18 F]fluoroiodobenzene, Formed via Hypervalent λ 3 -Iodane Precursors: Application to Build-Up of the Dopamine D 4 Ligand [ 18 F]FAUC 316. (2014, December 31). MDPI. [Link]
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Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. (n.d.). ResearchGate. [Link]
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pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (n.d.). ResearchGate. [Link]
-
FLUPHENAZINE. (2022, January 26). New Drug Approvals. [Link]
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Sequential mono-N-arylation of piperazine nitrogens. Part 1: A simplified method and its application to the preparation of a key N,N′-biaryl piperazine antifungal intermediate. (1999, July 30). Semantic Scholar. [Link]
-
Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. (n.d.). ChemRxiv. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014, June 11). Journal of the American Chemical Society. [Link]
-
Chemical Properties of 1-(p-Fluorophenyl)piperazine (CAS 2252-63-3). (n.d.). Cheméo. [Link]
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Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. [Link]
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Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates. (2025, February 16). PubMed. [Link]
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Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (n.d.). ResearchGate. [Link]
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Late-Stage Fluorination: From Fundamentals to Application. (n.d.). National Center for Biotechnology Information. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI. [Link]
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Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. (n.d.). Cuestiones de Fisioterapia. [Link]
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Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2024, December 15). PubMed. [Link]
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Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2022, August 12). MDPI. [Link]
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2-(3-Fluorophenyl)piperazine. (n.d.). PubChem. [Link]
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1-(2-Fluorophenyl)piperazine. (n.d.). PubChem. [Link]
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Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. (2017, August 15). SpringerLink. [Link]
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Posaconazole. (2011, December 13). American Chemical Society. [Link]
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Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. (2014, July 31). MDPI. [Link]
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Caution! sec-Butylithium is very pyrophoric and must not be allowed to come into contact with the atmosphere. (n.d.). Organic Syntheses. [Link]
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Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021, August 7). Auburn University. [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). Semantic Scholar. [Link]
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" Designer drug-Trifluoromethylphenylpiperazine derivatives (TFMPP)-A future potential peril towards modern society. (2017, August 8). ResearchGate. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 11). MDPI. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1). ResearchGate. [Link]
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Piperazine: Its role in the discovery of pesticides. (n.d.). ResearchGate. [Link]
-
Pharmacokinetics and Pharmacodynamics of Posaconazole. (2020, April 22). National Center for Biotechnology Information. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2025, October 17). ResearchGate. [Link]
-
Synthesis, characterization, and biological activity of novel azole piperazine congeners. (2023, April 4). Journal of Applied Pharmaceutical Science. [Link]
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Methodological & Application
Technical Application Note: Regioselective Synthesis of 1-(5-Fluoro-2-nitrophenyl)piperazine
[1]
Executive Summary
This application note details the regioselective synthesis of 1-(5-Fluoro-2-nitrophenyl)piperazine utilizing 2,5-difluoronitrobenzene (also referred to as 1,5-difluoro-2-nitrobenzene) as the starting substrate.[1]
This protocol addresses the critical challenge of regioselectivity in nucleophilic aromatic substitution (
Key Advantages of This Protocol
Chemical Strategy & Mechanism[1][2][3][4][5]
Substrate Analysis
The starting material, 2,5-difluoronitrobenzene (CAS: 364-74-9), possesses two potential leaving groups (fluorine atoms).[1][2] However, their reactivity toward nucleophilic attack differs significantly due to their position relative to the electron-withdrawing nitro (
-
Position 2 (Ortho): Highly activated. The
group exerts a strong inductive ( ) and mesomeric ( ) effect, stabilizing the Meisenheimer complex intermediate formed during nucleophilic attack.[1] -
Position 5 (Meta): Deactivated/Non-activated. The resonance stabilization of the negative charge into the nitro group is not possible from the meta position.
Reaction Scheme
The reaction utilizes piperazine as the nucleophile. To prevent the formation of the bis-aryl dimer (where one piperazine molecule reacts with two benzene rings), piperazine is used in stoichiometric excess.
Figure 1: Reaction pathway demonstrating the selective displacement of the ortho-fluorine.[1]
Materials & Equipment
Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Role | CAS No. |
| 2,5-Difluoronitrobenzene | 159.09 | 1.0 | Substrate | 364-74-9 |
| Piperazine | 86.14 | 3.0 | Nucleophile | 110-85-0 |
| Potassium Carbonate ( | 138.21 | 1.5 | Acid Scavenger | 584-08-7 |
| Acetonitrile (MeCN) | - | Solvent | Reaction Medium | 75-05-8 |
| Ethyl Acetate / Hexane | - | - | Workup/Purification | - |
Equipment
-
Three-neck round-bottom flask (equipped with reflux condenser and temperature probe).[1]
-
Magnetic stirrer with hotplate.
-
Rotary evaporator.
-
Separatory funnel.
-
Vacuum filtration setup.
Experimental Protocol
Preparation
-
Safety Check: Ensure all work is performed in a fume hood. Nitroaromatics can be toxic; piperazine is a corrosive solid. Wear nitrile gloves and eye protection.
-
Solvent Prep: Use anhydrous Acetonitrile (MeCN) to minimize hydrolysis byproducts, although the reaction is relatively robust to moisture.
Synthesis Procedure (Standard Scale: 10 mmol)
-
Dissolution: In a 100 mL round-bottom flask, dissolve piperazine (2.58 g, 30 mmol, 3.0 eq) in Acetonitrile (40 mL).
-
Note: Piperazine may not fully dissolve at RT; a suspension is acceptable.
-
-
Base Addition: Add
(2.07 g, 15 mmol, 1.5 eq) to the mixture. -
Substrate Addition: Add 2,5-difluoronitrobenzene (1.59 g, 10 mmol, 1.0 eq) dropwise over 5 minutes while stirring.
-
Observation: The solution will likely turn yellow/orange immediately upon addition, indicating the formation of the amino-nitro chromophore.[1]
-
-
Reaction: Heat the mixture to 60°C and stir for 3–5 hours .
-
Monitoring: Check reaction progress via TLC (System: 50% EtOAc in Hexane).
-
Endpoint: Disappearance of the starting material spot (
) and appearance of a polar yellow product spot ( ).[1]
-
Workup & Isolation[1]
-
Concentration: Remove the majority of Acetonitrile using a rotary evaporator to reduce waste volume.
-
Quench: Resuspend the residue in Ethyl Acetate (50 mL) and wash with Water (50 mL) .
-
Chemistry: The excess piperazine and inorganic salts (
) will partition into the aqueous phase. The product remains in the organic phase.
-
-
Extraction: Separate the layers. Extract the aqueous layer once more with Ethyl Acetate (20 mL) to ensure full recovery.
-
Drying: Combine organic layers, dry over anhydrous
, filter, and concentrate to dryness. -
Crude Product: You will obtain a yellow/orange solid or viscous oil.
Purification (If required)
While the crude purity is often >90% due to the excess piperazine driving the reaction and the aqueous wash removing it, recrystallization may be necessary for pharmaceutical grade.
-
Recrystallization Solvent: Ethanol or Ethanol/Water (9:1).
-
Yield: Typical isolated yields range from 85% to 92% .
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target compound.
Analytical Validation
To certify the product identity, compare spectral data against the following expected parameters:
-
Physical State: Yellow crystalline solid.
-
Melting Point: ~114–118 °C.
-
NMR (400 MHz,
):-
7.75 (dd, 1H,
-3, ortho to ) — Deshielded by Nitro. -
6.80–6.90 (m, 2H,
-4/6). -
3.00–3.10 (m, 4H, Piperazine
adjacent to N-Ar). -
2.95–3.05 (m, 4H, Piperazine
adjacent to NH). - 1.80 (bs, 1H, NH).
-
7.75 (dd, 1H,
- NMR: Single peak, confirming the retention of the fluorine atom at position 5.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Bis-arylation (Dimer formation) | Ensure Piperazine is in large excess (≥3 eq) . Add the nitrobenzene slowly to the piperazine solution. |
| Impure Product | Residual Piperazine | The aqueous wash was insufficient. Perform a second wash with water or brine. Piperazine is highly water-soluble.[1] |
| No Reaction | Temperature too low | Increase temperature to reflux (80°C). 2,5-DFNB is usually reactive, but older reagents may require energy. |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24851776, 2,5-Difluoronitrobenzene. Retrieved from [Link]
- Liao, Y., et al. (2010).Synthesis and biological evaluation of novel piperazine derivatives. (General reference for conditions on fluoronitrobenzenes).
detailed protocol for nucleophilic aromatic substitution with piperazine
Application Note & Protocol
Topic: Detailed Protocol for Nucleophilic Aromatic Substitution with Piperazine Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Aryl Piperazines
The piperazine moiety is a cornerstone in modern medicinal chemistry, appearing in the structures of numerous blockbuster drugs.[1] Its prevalence is due to its unique physicochemical properties: the two nitrogen atoms provide sites for substitution, influence solubility and basicity, and can engage in crucial hydrogen bonding interactions with biological targets. One of the most robust and widely utilized methods for forging the critical C-N bond between an aromatic system and a piperazine ring is the Nucleophilic Aromatic Substitution (SNAr) reaction.
Unlike electrophilic aromatic substitution, which targets electron-rich arenes, SNAr is designed for electron-deficient aromatic systems.[2] This reaction allows for the installation of the piperazine scaffold onto activated aromatic and heteroaromatic rings, a key step in the synthesis of compounds across therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[3] This guide provides a detailed examination of the SNAr reaction with piperazine, from its underlying mechanism to a field-tested laboratory protocol, designed for practical application by researchers in drug discovery and development.
Pillar 1: The SNAr Mechanism - An Addition-Elimination Pathway
The SNAr reaction is not a single-step displacement. It proceeds via a well-established two-step addition-elimination mechanism .[4] Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (piperazine) on an electron-poor aromatic ring at the carbon atom bearing the leaving group (typically a halide). This step is generally the rate-determining step of the reaction.[2] The attack disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[4]
-
Stabilization of the Intermediate: The stability of the Meisenheimer complex is the key to a successful SNAr reaction. This stability is achieved through the delocalization of the negative charge onto an electron-withdrawing group (EWG) positioned ortho or para to the site of attack.[5] If the EWG is in the meta position, it cannot participate in resonance stabilization, and the reaction rate is significantly diminished.[2]
-
Elimination & Aromatization: In the final step, the leaving group is expelled, and the aromaticity of the ring is restored. This step is typically fast. The overall reaction results in the net substitution of the leaving group with the piperazine nucleophile.
Caption: Figure 1: The SNAr Addition-Elimination Mechanism.
Pillar 2: Core Components & Experimental Causality
The success of an SNAr reaction hinges on the careful selection of four key components: the substrate, the nucleophile, the solvent, and the base.
The Aromatic Substrate: Activating the Ring
-
Electron-Withdrawing Groups (EWGs): The aromatic ring must be "activated" towards nucleophilic attack. This is achieved by the presence of at least one strong EWG. Common activating groups include nitro (-NO₂), cyano (-CN), sulfonyl (-SO₂R), and carbonyl (-COR) groups.[5] For heteroaromatic systems, the ring nitrogen atoms themselves can act as powerful activators, as seen in the reaction of piperazine with pentafluoropyridine.[6]
-
Leaving Group (LG): The nature of the leaving group is also crucial. The typical reactivity order for halogens in SNAr is F > Cl > Br > I. This is counterintuitive compared to SN1/SN2 reactions and arises because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and accelerating the initial nucleophilic attack, which is the rate-determining step.[2]
-
Positional Isomers: The EWG must be positioned ortho or para to the leaving group to enable resonance stabilization of the Meisenheimer complex. Meta isomers react much more slowly, if at all.[5]
The Nucleophile: Piperazine
Piperazine is a potent, symmetrical diamine. Its secondary amine nitrogens are effective nucleophiles.
-
Mono- vs. Di-substitution: A primary challenge is controlling selectivity. Since the product of the first substitution, an N-arylpiperazine, still contains a secondary amine, it can react with a second molecule of the aryl halide to form an undesired symmetrically 1,4-diarylpiperazine. To favor mono-substitution, a significant excess of piperazine (typically 5-10 equivalents) is often used, leveraging Le Châtelier's principle to drive the reaction towards the desired product.[1][3] Alternatively, one of the piperazine nitrogens can be protected with a group like Boc (tert-butyloxycarbonyl) to ensure only mono-arylation occurs.
The Solvent: Creating the Right Environment
Polar aprotic solvents are the standard choice for SNAr reactions.[7] They can solvate the cationic counter-ion of the base but do not strongly solvate the nucleophile, leaving it "bare" and highly reactive.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) are excellent choices.[7]
-
Causality: These solvents possess high dielectric constants that help stabilize the charged Meisenheimer intermediate, thereby lowering the activation energy of the first step.
The Base: The Essential Auxiliary
A base is required to neutralize the acid (e.g., HCl, HF) that is generated as the reaction proceeds.[7] If not neutralized, this acid will protonate the piperazine nucleophile, rendering it inactive.
-
Common Bases: Weakly nucleophilic inorganic bases are preferred to avoid competing reactions. Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are the most common choices.[6] Organic bases like N,N-diisopropylethylamine (DIPEA) can also be used.[8]
-
Stoichiometry: Typically, 1.5 to 2.0 equivalents of the base are used to ensure the reaction medium remains basic throughout the process.[7]
Pillar 3: Field-Tested Experimental Protocol
This protocol describes a general procedure for the SNAr reaction between an activated aryl halide and piperazine to yield a mono-N-arylpiperazine.
Reaction Scheme: Ar-X + Piperazine → Ar-Piperazine + HX
Materials & Equipment
-
Reagents:
-
Activated Aryl Halide (e.g., 1-fluoro-4-nitrobenzene) (1.0 eq)
-
Piperazine (anhydrous) (5.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc), reagent grade
-
Brine (saturated aqueous NaCl solution)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Step-by-Step Methodology
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the activated aryl halide (1.0 eq).
-
Add piperazine (5.0 eq) followed by potassium carbonate (2.0 eq). Expert Tip: Using a large excess of piperazine minimizes the formation of the di-substituted byproduct.
-
Add anhydrous DMSO to achieve a concentration of approximately 0.2-0.5 M with respect to the limiting reagent (the aryl halide).
-
Fit the flask with a condenser and place it in a heating mantle or oil bath.
-
-
Reaction Execution:
-
Begin stirring the mixture at room temperature.
-
Heat the reaction to the desired temperature (typically 80-120 °C). The optimal temperature will depend on the reactivity of the specific aryl halide.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 4-24 hours).
-
-
Workup Procedure:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing a significant volume of deionized water (approx. 10x the volume of DMSO used).
-
Extract the aqueous layer with ethyl acetate (3x). Causality: The desired N-arylpiperazine product is typically more soluble in the organic solvent, while the excess piperazine, salts, and DMSO will preferentially partition into the aqueous phase.
-
Combine the organic extracts.
-
Wash the combined organic layer with water (2x) and then with brine (1x) to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will likely contain unreacted piperazine and other impurities.
-
Purify the crude material using flash column chromatography on silica gel. A gradient elution system, such as ethyl acetate in hexanes or dichloromethane/methanol, is typically effective. The polarity of the eluent will need to be optimized based on the properties of the specific product.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final N-arylpiperazine.
-
Data Presentation & Visualization
Table 1: Typical SNAr Reaction Parameters
| Component | Example Reagent | Molar Eq. | Function |
| Aryl Substrate | 1-Fluoro-4-nitrobenzene | 1.0 | Electrophile |
| Nucleophile | Piperazine | 5.0 | Nucleophile |
| Base | Potassium Carbonate (K₂CO₃) | 2.0 | Acid Scavenger |
| Solvent | DMSO | - | Polar Aprotic Medium |
| Temperature | 100 °C | - | Provides Activation Energy |
| Time | 12 h | - | Reaction Duration |
digraph "SNAr_Workflow" { graph [fontname="Arial", fontsize=14, labelloc="t", label="Figure 2: Experimental Workflow for S N Ar with Piperazine"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Nodes Setup [label="1. Reaction Setup\n(Aryl Halide, Piperazine, K2CO3, DMSO)"]; Reaction [label="2. Heating & Monitoring\n(80-120 °C, TLC/LC-MS)"]; Workup [label="3. Aqueous Workup\n(Water Quench, EtOAc Extraction)"]; Drying [label="4. Drying & Concentration\n(MgSO4, Rotovap)"]; Purification [label="5. Purification\n(Silica Gel Chromatography)"]; Product [label="Pure N-Arylpiperazine", fillcolor="#34A853"];
// Edges Setup -> Reaction; Reaction -> Workup; Workup -> Drying; Drying -> Purification; Purification -> Product; }
Caption: Figure 2: A streamlined workflow for the synthesis and purification of N-arylpiperazines.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Insufficient temperature; Deactivated substrate; Wet reagents/solvents. | Increase reaction temperature; Confirm substrate has ortho/para EWG; Use anhydrous reagents and solvents. |
| Formation of Di-substituted Product | Insufficient excess of piperazine. | Increase the molar equivalents of piperazine to 8-10 eq.; Consider using N-Boc-piperazine. |
| Complex Mixture of Byproducts | Reaction temperature too high; Competing side reactions. | Lower the reaction temperature and increase reaction time; Ensure the base is non-nucleophilic. |
| Difficult Purification | Product and starting piperazine have similar polarity. | Perform an acid wash (e.g., dilute HCl) during workup to protonate and remove excess piperazine into the aqueous layer. |
Safety & Handling Precautions
-
Piperazine: Piperazine is corrosive and can cause severe skin burns and eye damage. It is also a respiratory and skin sensitizer.[9][10] Always handle piperazine in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][11]
-
Solvents: Anhydrous polar aprotic solvents like DMSO and DMF can be absorbed through the skin. Avoid direct contact.
-
Reactions: SNAr reactions can be exothermic. For larger-scale reactions, ensure adequate cooling is available.
-
Incompatibilities: Piperazine should be stored away from strong acids, strong oxidants, and acid anhydrides.[9][12]
References
-
ResearchGate. The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. Available at: [Link]
-
Oxford Learning Link. Chapter 7 Nucleophilic aromatic substitution. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Available at: [Link]
-
Fisher Scientific. Aromatic Nucleophilic Substitution. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Available at: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]
-
PMC. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]
-
BYJU'S. Nucleophilic aromatic substitution. Available at: [Link]
-
ACS Publications. A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. Available at: [Link]
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- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
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- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes and Protocols: The Strategic Use of 1-(5-Fluoro-2-nitrophenyl)piperazine in Modern Drug Discovery
Introduction: The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in marketed drugs across a wide array of therapeutic areas, including antipsychotics, antidepressants, and antihistamines.[1][2] Its unique physicochemical properties—a six-membered ring with two opposing nitrogen atoms—confer structural rigidity, favorable pharmacokinetic profiles (such as improved aqueous solubility and oral bioavailability), and versatile synthetic handles for molecular optimization.[2][3][4] Within this broad class, arylpiperazines, and specifically functionalized phenylpiperazines, have emerged as critical pharmacophores for targeting G-protein coupled receptors (GPCRs) in the central nervous system (CNS).[5]
This document provides a detailed guide on the application of 1-(5-Fluoro-2-nitrophenyl)piperazine , a key chemical building block, in the discovery and development of novel CNS-active agents. We will explore its strategic utility, provide detailed synthetic protocols for its transformation into advanced intermediates, and outline methodologies for the biological evaluation of its derivatives, particularly as modulators of dopaminergic and serotonergic pathways implicated in neuropsychiatric disorders.[6][7]
Part 1: The Strategic Value of this compound
This compound is not merely a synthetic intermediate; it is a strategically designed building block that offers several advantages in a drug discovery campaign.
-
The Phenylpiperazine Core: This moiety is a well-established pharmacophore for a multitude of CNS targets, including dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇) receptors.[6][8][9][10] Its presence in drugs like Aripiprazole and Vilazodone underscores its clinical relevance.[2][11] The piperazine nitrogens provide a key basic center for receptor interaction and a convenient point for introducing linkers to explore different chemical spaces.
-
The Ortho-Nitro Group: The nitro group is a powerful electron-withdrawing group and a versatile synthetic handle. Its primary utility lies in its facile reduction to an aniline moiety. This transformation from this compound to 4-(piperazin-1-yl)-2-fluoroaniline opens up a vast array of subsequent chemical reactions, including amide bond formation, sulfonylation, reductive amination, and participation in the synthesis of new heterocyclic rings. This allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
-
The Meta-Fluoro Substituent: The fluorine atom provides several benefits. It can enhance metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, its electronegativity can modulate the pKa of the nearby aniline (once the nitro group is reduced), influencing its binding interactions with target proteins. Fluorine substitution is a common strategy in medicinal chemistry to fine-tune potency, selectivity, and pharmacokinetic properties.[12]
The combination of these three features makes this compound a highly valuable starting material for creating novel ligands targeting key CNS receptors.
Part 2: Synthetic Protocols and Applications
The primary application of this compound in drug discovery begins with the reduction of the nitro group to form the corresponding aniline. This key intermediate can then be elaborated into a variety of potential drug candidates.
Workflow for Synthesis of a Target Ligand
Below is a representative workflow illustrating the conversion of this compound into a hypothetical multi-target CNS ligand, designed to engage with serotonin and/or dopamine receptors.
Caption: General workflow from starting material to biological evaluation.
Protocol 2.1: Synthesis of Key Intermediate: 4-(Piperazin-1-yl)-2-fluoroaniline
This protocol describes the catalytic hydrogenation of this compound. This is a crucial first step that unmasks the aniline functionality for subsequent reactions.
Materials:
-
This compound
-
Palladium on carbon (10% w/w)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Parr shaker or similar hydrogenation apparatus
-
Celite or a suitable filter aid
Procedure:
-
Vessel Preparation: To a suitable hydrogenation vessel, add this compound (1.0 eq).
-
Solvent Addition: Add methanol or ethanol to dissolve the starting material (approx. 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol% Pd relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality Note: Pd/C is an efficient catalyst for the reduction of aromatic nitro groups. The inert atmosphere prevents accidental ignition of the catalyst, which can be pyrophoric.
-
Hydrogenation: Secure the vessel to a Parr shaker or similar apparatus. Purge the vessel with hydrogen gas 3-5 times to remove air.
-
Pressurize the vessel with hydrogen gas (typically 40-50 psi).
-
Begin agitation and heat the reaction mixture to a moderate temperature (e.g., 30-40 °C) if necessary to drive the reaction to completion.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 2-6 hours). The disappearance of the starting material and the appearance of a new, more polar spot corresponding to the aniline product will be observed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional solvent (MeOH or EtOH) to ensure complete recovery of the product. Causality Note: Celite provides a fine filtration medium that effectively removes the solid catalyst particles without clogging.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude 4-(piperazin-1-yl)-2-fluoroaniline.
-
Purification (if necessary): The crude product is often of sufficient purity for the next step. If further purification is required, it can be achieved by column chromatography on silica gel.
Protocol 2.2: Synthesis of a Target Molecule via Amide Coupling
This protocol details the coupling of the key aniline intermediate with a carboxylic acid, a common strategy to build molecules that can interact with the orthosteric or allosteric sites of GPCRs.[13]
Materials:
-
4-(Piperazin-1-yl)-2-fluoroaniline (from Protocol 2.1)
-
A selected carboxylic acid (R-COOH, e.g., 4-cyanobenzoic acid)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt) or a suitable alternative coupling agent
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the selected carboxylic acid (1.1 eq) in DMF or DCM.
-
Activation: Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution. Stir at room temperature for 20-30 minutes. Causality Note: EDC and HOBt react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the aniline nitrogen. HOBt also helps to suppress side reactions and racemization.
-
Aniline Addition: To the activated acid mixture, add a solution of 4-(piperazin-1-yl)-2-fluoroaniline (1.0 eq) in the same solvent.
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the reaction mixture. Causality Note: The base is required to neutralize the HCl salt of EDC and the HOBt, and to deprotonate the aniline, increasing its nucleophilicity.
-
Reaction: Stir the reaction at room temperature overnight.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the aniline.
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final target compound.
Part 3: Biological Evaluation Protocols
Once synthesized, derivatives of this compound must be evaluated for their biological activity. A primary assessment for CNS-targeted agents involves determining their affinity for relevant receptors.
Signaling Pathway for a D₂-like Receptor Antagonist
Atypical antipsychotics often function by antagonizing dopamine D₂ receptors and modulating serotonin receptors.[6] The diagram below illustrates the canonical signaling pathway inhibited by a D₂ antagonist.
Caption: Inhibition of D₂ receptor signaling by an antagonist compound.
Protocol 3.1: Radioligand Competition Binding Assay for Dopamine D₂ Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound for the dopamine D₂ receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D₂ receptor (e.g., HEK-293 or CHO cells).
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a high-affinity D₂ antagonist).
-
Test compounds (synthesized derivatives).
-
Non-specific binding control: Haloperidol or unlabeled Spiperone at a high concentration (e.g., 10 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well filter plates (e.g., GF/B or GF/C filters).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. A typical concentration range would be from 10 pM to 100 µM.
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + Radioligand + Assay Buffer.
-
Non-Specific Binding (NSB): Cell membranes + Radioligand + High concentration of unlabeled ligand (e.g., 10 µM Haloperidol).
-
Test Compound Wells: Cell membranes + Radioligand + Serial dilutions of the test compound.
-
-
Incubation: Add cell membranes (typically 10-20 µg protein per well) to all wells. Add the radioligand at a concentration near its Kd value (e.g., 0.1-0.5 nM for [³H]-Spiperone). Add the test compounds or NSB control. The final assay volume is typically 200-250 µL.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand. Causality Note: Rapid filtration and cold washing are critical to trap the receptor-ligand complexes on the filter while minimizing their dissociation.
-
Scintillation Counting: Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
For each test compound concentration, calculate the percent inhibition of specific binding: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)]).
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., Prism software) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Data Presentation:
| Compound ID | Target Receptor | Radioligand | Ki (nM) |
| Control-1 | Dopamine D₂ | [³H]-Spiperone | 5.2 |
| Test-Cmpd-A | Dopamine D₂ | [³H]-Spiperone | 15.8 |
| Test-Cmpd-B | Dopamine D₂ | [³H]-Spiperone | 2.1 |
Conclusion
This compound represents a strategically valuable starting point for the synthesis of novel drug candidates, particularly for complex CNS disorders. Its pre-installed phenylpiperazine core, combined with the synthetically versatile nitro group and the beneficial fluoro substituent, provides a robust platform for medicinal chemists. By following systematic synthetic and biological evaluation protocols as outlined in these notes, researchers can efficiently navigate the early stages of drug discovery, from initial hit generation to lead optimization, ultimately accelerating the development of new and improved therapeutics.
References
-
Yevich, J. P., et al. (1992). Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Mach, R. H., et al. (2005). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Fraga, C. A., et al. (2013). Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579. European Journal of Medicinal Chemistry. Available at: [Link]
-
Pharmaffiliates. (2024). 1-(2-Fluoro-4-nitrophenyl)piperazine. Pharmaffiliates. Available at: [Link]
-
National Institute on Drug Abuse. (2023). Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. NIDA. Available at: [Link]
-
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Available at: [Link]
-
Newman, A. H., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. Available at: [Link]
-
Inamullah, et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. Available at: [Link]
-
Kumar, A., & Singh, P. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Singh, S. K., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis. Available at: [Link]
-
Kaczor, A. A., et al. (2023). Discovery of novel arylpiperazine-based DA/5-HT modulators as potential antipsychotic agents - Design, synthesis, structural studies and pharmacological profiling. European Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic routes of 2-substituted phenylpiperazine derivatives (5-1-5). ResearchGate. Available at: [Link]
-
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: [Link]
-
Pelliccia, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]
-
Yilmaz, F., & Menteşe, M. (2021). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]
-
Kos, J., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current Drug Metabolism. Available at: [Link]
-
ResearchGate. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]
-
Siwek, A., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules. Available at: [Link]
-
Di Sarno, V., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Pharmaceuticals. Available at: [Link]
-
Castellani, S., et al. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. International Journal of Molecular Sciences. Available at: [Link]
-
Leopoldo, M., et al. (2009). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Pharmacology & Therapeutics. Available at: [Link]
-
Szałek, A., et al. (2021). 5-HT Receptors and the Development of New Antidepressants. Pharmaceutics. Available at: [Link]
-
Protein Data Bank in Europe. (2024). Serotonin receptors: The reason behind your happiness. PDBe. Available at: [Link]
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Document: Discovery of novel arylpiperazine-based DA/5-HT modulators as potential antipsychotic agents - Design, synthesis, structural studies and ph... - ChEMBL [ebi.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. m.chem960.com [m.chem960.com]
- 13. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for characterizing nitrophenylpiperazines
Executive Summary & Strategic Overview
Nitrophenylpiperazines (NPPs) act as critical scaffolds in pharmaceutical synthesis (e.g., antifungal azoles, antipsychotics) and have emerged as precursors or metabolites in the landscape of New Psychoactive Substances (NPS), such as MT-45 analogs. The analytical challenge lies not in detection, but in regioisomeric differentiation . The biological activity of 1-(2-nitrophenyl)piperazine (2-NPP), 3-NPP, and 4-NPP varies significantly due to steric and electronic effects on receptor binding.
This guide moves beyond generic screening. It provides a tiered analytical framework designed to resolve the specific challenges of NPPs:
-
Isobaric Interference: Mass spectrometry (MS) often yields identical parent ions for isomers.
-
Polarity Issues: The secondary amine and nitro group create peak tailing on standard C18 columns.
-
Matrix Complexity: Trace detection in biological fluids requires robust extraction.
Analytical Decision Matrix
The following workflow illustrates the logical progression from sample extraction to definitive structural confirmation.
Figure 1: Tiered analytical strategy. Tier 1 is for rapid identification; Tier 2 for sensitivity; Tier 3 for absolute configuration.
Tier 1: GC-MS Screening & Derivatization
Direct injection of NPPs can lead to adsorption of the secondary amine on the injection liner, causing peak tailing. Derivatization is recommended for robust chromatography.
Protocol A: Acylation Derivatization
-
Objective: Cap the secondary amine to improve peak shape and volatility.
-
Reagents: Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride (PFPA).
-
Aliquot: Take 50 µL of sample extract (in ethyl acetate).
-
Derivatize: Add 50 µL TFAA. Incubate at 60°C for 20 mins.
-
Dry: Evaporate to dryness under
stream. -
Reconstitute: Dissolve in 100 µL Ethyl Acetate.
GC-MS Parameters
-
Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Temp Program: 80°C (1 min)
20°C/min 280°C (hold 5 min). -
Source: Electron Ionization (EI), 70 eV.
Data Interpretation (EI Fragmentation): The nitro group directs specific fragmentation patterns.
| Fragment | Mechanistic Origin | |
| Molecular Ion ( | 207 | Parent (underivatized) |
| Base Peak | 119/120 | Loss of piperazine ring elements; Nitrophenyl cation |
| Nitro Loss | Loss of NO radical (characteristic of nitroaromatics) | |
| Amine Cleavage | 56 | Piperazine ring fragment ( |
Tier 2: LC-MS/MS Quantification (Isomer Separation)
This is the critical step for separating 2-, 3-, and 4-NPP. Standard C18 columns often co-elute these isomers.
Critical Insight: Stationary Phase Selection
While C18 is standard, Biphenyl or PFP (Pentafluorophenyl) phases provide superior selectivity for nitro-aromatic isomers due to
Protocol B: LC-MS/MS Method
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Column: Kinetex Biphenyl or Restek Raptor Biphenyl (100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Note: Methanol is preferred over Acetonitrile for biphenyl columns to enhance
selectivity.
-
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear ramp to 60% B (Slow ramp crucial for isomer separation)
-
8-10 min: 95% B
-
MS/MS Transition Table (ESI Positive)
Precursor
| Analyte | Precursor ( | Product 1 (Quant) | Product 2 (Qual) | Collision Energy (eV) |
| Nitrophenylpiperazine | 208.1 | 162.1 (Loss of | 120.1 (Phenyl cation) | 15 - 25 |
| Internal Std ( | 216.1 | 170.1 | 128.1 | 15 - 25 |
Tier 3: Structural Confirmation via NMR
When reference standards are unavailable, or for legal defensibility, NMR is the only method to distinguish the position of the nitro group (ortho, meta, para) definitively.
Mechanistic Logic
The nitro group is strongly electron-withdrawing. It deshields adjacent protons (shifting them downfield).
-
Para (4-NPP): Symmetric
system. Two distinct doublets in the aromatic region. -
Ortho (2-NPP): Asymmetric. Four distinct aromatic signals. Strong deshielding on H-3.
-
Meta (3-NPP): Asymmetric. Singlet-like peak (H-2) isolated between nitro and amine.
Protocol C: 1H-NMR Experiment
-
Solvent: DMSO-
(Preferred over to prevent amine aggregation and sharpen peaks). -
Frequency: 400 MHz minimum.
Diagnostic Signals (Aromatic Region 7.0 - 8.5 ppm):
| Isomer | Multiplicity Pattern | Key Chemical Shift Characteristic |
| 4-NPP (Para) | Two Doublets ( | Classic symmetric pattern. Integration 2:2. |
| 3-NPP (Meta) | Singlet + Multiplets | H-2 appears as a narrow singlet/doublet at high ppm. H-5 is a triplet. |
| 2-NPP (Ortho) | Four Multiplets | Complex pattern. H-3 is most downfield due to ortho-nitro effect. |
Fragmentation Pathway Visualization
Understanding the mass spectral logic confirms why specific transitions are chosen for LC-MS.
Figure 2: ESI Positive Fragmentation Pathway for Nitrophenylpiperazines.
References
-
Schürenkamp, J., et al. (2011).[1] Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine. Link
-
Zhu, N., et al. (2021).[2] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Link[2]
-
NIST Mass Spectrometry Data Center. (2023). 1-(4-Nitrophenyl)piperazine Mass Spectrum. NIST Chemistry WebBook. Link
-
Botanas, C.J., et al. (2017). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics. Link
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Recommendations, Version 8.0. SWGDRUG.org. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Scale-Up Synthesis of Nitrophenylpiperazine Compounds
Status: Active
Role: Senior Application Scientist
Topic: Troubleshooting Scale-Up Challenges in
Introduction: The Engineering of a Nitrogen-Nitrogen Scaffold
Nitrophenylpiperazine derivatives are critical pharmacophores, serving as the structural backbone for antifungal agents (e.g., Itraconazole, Posaconazole) and various psychotropic drugs. The primary synthetic route involves the Nucleophilic Aromatic Substitution (
While this chemistry appears straightforward on paper, scaling it from grams to kilograms introduces non-linear hazards and purification bottlenecks. This guide addresses the three "Silent Killers" of this process: Thermal Runaway , Bis-Alkylation , and Piperazine Carryover .
Module 1: Thermal Safety & Reaction Kinetics
User Question: “We observed a sudden temperature spike (exotherm) when adding the base to the reaction mixture at 5 kg scale. The internal temperature jumped 15°C in under a minute. Is this normal?”
Technical Diagnosis:
No, this is a critical safety excursion. The
The Mechanism of Failure:
-
Reaction Enthalpy: The displacement of the halide releases significant heat.
-
Accumulation: At scale, heat removal is slower than heat generation (surface-area-to-volume ratio decreases).
-
Trigger: If
exceeds the Onset Temperature ( ) of the nitro compound's decomposition, a thermal runaway occurs.
Troubleshooting Protocol:
| Parameter | Specification / Limit | Action Required |
| Dosing Strategy | Never add base all at once. | Switch to Semi-Batch mode. Add the electrophile (halonitrobenzene) as a solution slowly to the piperazine/base mixture. |
| Cooling Capacity | Calculate the adiabatic temperature rise. Ensure jacket cooling can handle the max heat release rate ( | |
| Solvent Choice | Avoid NaH/DMF. | CRITICAL: The NaH/DMF combination is known to decompose violently. Switch to |
Visual Workflow: Thermal Safety Decision Tree
Caption: Figure 1. Thermal safety assessment workflow. MTSR (Maximum Temperature of Synthesis Reaction) must remain significantly below the decomposition onset temperature.
Module 2: Impurity Profile (The Bis-Alkylation Problem)
User Question: “Our HPLC shows a persistent impurity at RRT 1.8. Mass spec suggests it’s the bis-nitrophenyl dimer. We are using a 1:1 ratio of piperazine to nitrobenzene. How do we stop this?”
Technical Diagnosis: You are fighting statistics. Piperazine has two equivalent nucleophilic nitrogens. Once the first nitrogen reacts to form the mono-product, the second nitrogen remains nucleophilic (though slightly less so). In a 1:1 stoichiometric mix, as the concentration of mono-product rises, it competes with unreacted piperazine for the remaining electrophile.
The Fix: Statistical Kinetic Control To favor the mono-substituted product, you must flood the reaction with the nucleophile (piperazine).
Optimized Stoichiometry Table:
| Reagent Ratio (Piperazine : Electrophile) | Expected Mono-Product Yield | Expected Bis-Impurity | Purification Difficulty |
| 1.0 : 1.0 | 60-70% | 15-25% | High (Difficult separation) |
| 3.0 : 1.0 | 85-90% | < 5% | Medium (Excess piperazine removal) |
| 5.0 : 1.0 | > 95% | < 1% | Low (Wash away excess piperazine) |
Protocol:
-
Charge the reactor with 5.0 equivalents of piperazine.
-
Heat to reaction temperature.
-
Add the halonitrobenzene (1.0 equiv) slowly over 2–4 hours.
-
Why this works: The electrophile always encounters a vast excess of fresh piperazine, making the probability of encountering a mono-product molecule statistically negligible.
Module 3: Work-up & Isolation (Removing the Excess)
User Question: “We followed the advice to use excess piperazine, but now we can’t get it out. It clogs our rotovap condenser during distillation, and it’s dragging into the final product. We cannot use column chromatography at 10kg scale.”
Technical Diagnosis:
Piperazine is a stubborn solid that sublimes easily. Distillation is energy-intensive and prone to clogging. The solution lies in exploiting the basicity difference (
The "Water Crash" Protocol (Solubility Switch):
-
Reaction Complete: You have Product (Mono), Impurity (Bis), and Excess Piperazine in organic solvent (e.g., DMSO/Cyrene).
-
Quench: Add the reaction mixture slowly into Ice Water (Ratio 1:5 volume).
-
Chemistry: Piperazine is highly water-soluble.[2] The nitrophenylpiperazine product is lipophilic and poorly soluble in water.
-
-
Precipitation: The product will crash out as a solid. The excess piperazine stays in the aqueous mother liquor.
-
Filtration: Filter the solid.
-
Polishing (The Acid Wash):
-
Resuspend the wet cake in water.
-
Adjust pH to ~8–9 (Piperazine stays soluble; Product remains solid).
-
Warning: Do not go too acidic (pH < 4), or you will protonate the product and dissolve it.
-
Visual Workflow: Purification Logic
Caption: Figure 2. Solubility-based purification strategy avoiding chromatography.
Module 4: Green Chemistry & Solvent Swaps
User Question: “Our regulatory team wants us to remove DMF and NMP due to REACH restrictions. What are the viable green alternatives for
Technical Diagnosis:
Traditional dipolar aprotic solvents (DMF, NMP, DMAc) are reproductive toxins.[1] For
Recommended Substitutions:
-
Cyrene™ (Dihydrolevoglucosenone):
-
Pros: Cellulose-derived, biodegradable, high boiling point, similar polarity to NMP.[1]
-
Cons: Can react with very strong bases (opens ring). Use with Carbonate bases (
), not Hydrides. -
Reference: Wilson et al. demonstrated Cyrene as a superior medium for
fluorination and amination [1].
-
-
Aqueous Surfactant Systems (TPGS-750-M):
-
2-MeTHF (2-Methyltetrahydrofuran):
-
Pros: Bio-derived.[5] Good for workup (phase separates from water).
-
Cons: Lower boiling point (80°C) might be too low for unreactive aryl chlorides.
-
References
-
Wilson, K. L., et al. (2016). "Cyrene as a Bio-Based Solvent for the Suzuki–Miyaura Cross-Coupling."[5] Green Chemistry, 18, 131-154.
-
Sherwood, J., et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a Bio-Based Alternative to Dipolar Aprotic Solvents." Chemical Communications, 50, 9650-9652.
-
Lipshutz, B. H., & Ghorai, S. (2012). "Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature." Aldrichimica Acta, 45(1), 3-16.
-
PubChem. (2024). "1-(4-Nitrophenyl)piperazine Safety Data Sheet." National Library of Medicine.
- Stoessel, F. (2008). "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH. (Standard Industry Text for Thermal Safety).
Sources
Technical Support Center: Managing Exothermic Reactions in Nitrophenylpiperazine Synthesis
<_ _>
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on safely managing the exothermic nature of nitrophenylpiperazine synthesis. The synthesis, often involving a nucleophilic aromatic substitution (SNAr) reaction between a piperazine and an activated nitro-substituted aryl halide, is a powerful transformation but one that demands rigorous control over reaction conditions to prevent thermal runaway.[1][2] This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Understanding the Exotherm
The primary exothermic event in this synthesis is the SNAr reaction itself.[1] The presence of one or more strongly electron-withdrawing nitro groups on the aromatic ring activates it for nucleophilic attack by the piperazine nitrogen.[2][3] This reaction proceeds through a Meisenheimer complex, and the overall transformation is typically exothermic.[1] The rate of heat generation is influenced by several factors, including the concentration of reactants, the reaction temperature, the choice of solvent and base, and the efficiency of mixing.[4][5] Uncontrolled, this exotherm can lead to a rapid increase in temperature and pressure, a dangerous situation known as thermal runaway.[6][7][8]
Troubleshooting Guide
This section addresses common issues encountered during nitrophenylpiperazine synthesis in a question-and-answer format, providing immediate actions and long-term solutions.
Issue 1: Uncontrolled Temperature Increase (Runaway Reaction)
-
Question: My reaction temperature is rising uncontrollably, and the cooling system cannot keep up. What should I do, and what are the likely causes?
-
Answer: An uncontrolled temperature increase indicates a thermal runaway, a hazardous situation where the exothermic reaction rate accelerates, generating heat faster than it can be removed.[6][7] This can lead to a rapid increase in temperature and pressure, potentially causing equipment failure or an explosion.[6][9]
Immediate Actions:
-
Stop Reactant Addition: Immediately cease the addition of the limiting reagent (typically the aryl halide or piperazine solution).[6] This is the most critical first step to prevent further heat generation.[6]
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity.[6] For example, if using a cooling bath, add more dry ice or other cooling agents.
-
Quench the Reaction (if necessary): If the temperature continues to rise rapidly, carefully and slowly add a pre-determined and tested quenching agent.[10] A large volume of a cold, inert solvent that is miscible with the reaction mixture is a common choice. Caution: Quenching with water can sometimes be problematic, especially if reagents that react exothermically with water are present.[11] Always have a validated quenching protocol in place before starting your experiment.
Potential Causes & Solutions:
-
Too Rapid Addition of Reactant: The rate of heat generation exceeded the cooling system's capacity. In future experiments, reduce the addition rate to maintain a stable internal temperature.[6]
-
Inadequate Cooling: The cooling bath or system may be insufficient for the reaction scale.[7] Consider using a more efficient cooling system or reducing the scale of the reaction.
-
Poor Mixing: Inadequate stirring can lead to localized "hot spots" where the reaction accelerates. Ensure vigorous and efficient stirring throughout the reaction.
-
Incorrect Reactant Concentration: Higher concentrations can lead to a faster reaction rate and greater heat output. Re-evaluate the optimal concentration for your scale and cooling capacity.
-
Issue 2: Slower Than Expected Reaction and Accumulation of Unreacted Starting Material
-
Question: My reaction is proceeding very slowly, and I'm concerned about the buildup of unreacted starting materials. What are the risks, and how can I address this?
-
Answer: A slow reaction can lead to the accumulation of unreacted starting materials. This poses a significant safety hazard because a sudden, uncontrolled reaction could occur if the temperature increases or a catalyst becomes more active, leading to a rapid release of a large amount of energy.
Potential Causes & Solutions:
-
Low Reaction Temperature: The reaction may be too cold. Gradually and carefully increase the temperature while closely monitoring the reaction exotherm.
-
Inefficient Catalyst or Base: If using a catalyzed reaction (e.g., Buchwald-Hartwig amination), the catalyst or ligand may be inactive.[12][13] The base may also be inappropriate for the reaction conditions.[14]
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate.[4][5] Protic solvents can sometimes slow down SNAr reactions.[1] Consider using a polar aprotic solvent like DMF, DMSO, or NMP, but be aware of their potential health risks.[3][15]
-
Impure Reagents: Impurities in the starting materials or solvent can inhibit the reaction. Ensure the purity of all reagents before use.
-
Issue 3: Difficulty in Maintaining a Stable Reaction Temperature
-
Question: I'm having trouble keeping the reaction temperature stable, even with a cooling system. What could be the cause?
-
Answer: Fluctuations in reaction temperature can be a sign of poor heat transfer or inconsistent reaction rates.
Potential Causes & Solutions:
-
Inadequate Heat Transfer: The surface area to volume ratio of the reactor may be too low for efficient heat removal, a common issue during scale-up.[8] Consider using a reactor with a better design for heat transfer or switching to a continuous flow setup.[16][17][18]
-
Viscous Reaction Mixture: A thick or heterogeneous reaction mixture can impede heat transfer. Improve stirring or consider diluting the reaction mixture.
-
Inconsistent Addition Rate: A non-uniform addition of reactants will lead to fluctuating heat generation. Use a reliable syringe pump or addition funnel for controlled addition.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the critical process parameters to monitor for managing the exotherm in nitrophenylpiperazine synthesis?
A1: The most critical parameters are:
-
Internal Reaction Temperature: This is the primary indicator of the reaction rate and heat generation.
-
Jacket/Cooling Bath Temperature: Monitoring the temperature of the cooling medium helps assess the efficiency of heat removal.
-
Rate of Reactant Addition: Controlling the addition rate is a key method for controlling the rate of heat generation.[6]
-
Stirring Rate: Ensures homogenous temperature distribution and efficient heat transfer to the reactor walls.
-
-
Q2: What are the recommended cooling methods for this reaction?
A2: The choice of cooling method depends on the scale of the reaction.
-
Laboratory Scale (up to ~1 L): An ice/water bath (0 °C), an ice/salt bath (down to -20 °C), or a dry ice/acetone or isopropanol bath (down to -78 °C) are common.[19]
-
Pilot Plant and Production Scale: Jacketed reactors with circulating cooling fluids (e.g., chilled water, brine, or silicone oil) are standard.[20]
-
-
Q3: How can I determine the heat of reaction for my specific nitrophenylpiperazine synthesis?
A3: Reaction calorimetry is the most accurate method to determine the heat of reaction and the rate of heat release.[21][22][23][24] This data is crucial for safe scale-up.[25] Heat flow calorimetry is a commonly used technique for this purpose.[21][22][26]
-
Q4: Are there alternative, safer synthetic routes to nitrophenylpiperazines?
A4: While the SNAr reaction is common, other methods exist. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-Goldberg reactions are also used for N-arylation of piperazines.[27] These reactions may have different exothermic profiles and should be carefully evaluated for safety. Nickel-catalyzed methods have also been reported.[28][29]
-
Q5: What are the advantages of using a continuous flow reactor for this type of exothermic reaction?
A5: Continuous flow reactors offer significant safety advantages for highly exothermic reactions.[16][18] Their high surface-area-to-volume ratio allows for extremely efficient heat transfer, minimizing the risk of thermal runaway.[17][18] They also reduce the volume of hazardous material being reacted at any given time.[8]
Visualizing Safety: Decision Tree for a Thermal Excursion
The following diagram outlines a decision-making process in the event of an unexpected temperature rise.
Caption: Decision tree for managing a thermal excursion.
Key Process Parameters for Safe Operation
The following table summarizes critical parameters and their recommended control ranges for a typical nitrophenylpiperazine synthesis. These are general guidelines and should be optimized for your specific reaction.
| Parameter | Recommended Range | Rationale |
| Reactant Addition Rate | Slow, controlled addition | To ensure heat generation does not exceed the cooling capacity of the system.[6] |
| Internal Temperature | Typically 0-80 °C (highly substrate dependent) | To maintain a controlled reaction rate and prevent side reactions or decomposition. |
| Stirring Speed | Vigorous (e.g., >300 RPM) | To ensure homogeneity and efficient heat transfer. |
| Reactant Concentration | As dilute as practical | To moderate the reaction rate and heat output. |
| Cooling System | Sized to handle the calculated maximum heat output | To provide a sufficient safety margin for heat removal.[7] |
Experimental Protocol: General Procedure for SNAr Reaction
This is a generalized protocol and must be adapted and optimized for specific substrates and scales. A thorough risk assessment should be conducted before any experiment.
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, a condenser with a nitrogen inlet, and an addition funnel or syringe pump for controlled addition of the limiting reagent.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Charge Initial Reagents: Charge the reactor with the piperazine, a suitable solvent (e.g., DMF, DMSO, or acetonitrile), and a base (e.g., K2CO3 or Et3N).
-
Cooling: Begin cooling the reactor jacket to the desired initial temperature (e.g., 0 °C).
-
Prepare Limiting Reagent Solution: Dissolve the nitro-substituted aryl halide in the reaction solvent in a separate flask.
-
Controlled Addition: Once the reactor contents have reached the target temperature, begin the slow, dropwise addition of the aryl halide solution via the addition funnel or syringe pump.
-
Temperature Monitoring: Continuously monitor the internal reaction temperature. Adjust the addition rate to maintain the temperature within the desired range.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, LC-MS, or HPLC).
-
Work-up: Once the reaction is complete, cool the mixture and proceed with the appropriate aqueous work-up and purification procedures.
This technical support guide provides a framework for understanding and managing the exothermic hazards associated with nitrophenylpiperazine synthesis. By implementing these principles of careful planning, monitoring, and control, researchers can safely and successfully perform these valuable chemical transformations.
References
- Technical Support Center: Managing Exothermic Reactions During Nitration - Benchchem. (n.d.).
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025, August 9). Wiley Online Library.
- Runaway reactions. (2012, May 20). Sciencemadness Discussion Board.
- How To Run A Reaction: The Quench. (n.d.). University of Rochester Department of Chemistry.
- Hazard of Runaway of Nitration Processes in Nitrocompounds Production. (2025, August 7). ResearchGate.
- Brenner, E., Schneider, R., & Fort, Y. (2000). Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine. Tetrahedron Letters, 41(16), 2881–2884.
- How to prevent runaway reactions. (n.d.). US Environmental Protection Agency.
- Experiment and Simulations for the Thermal Safety of the Nitration Reaction Liquid of the Final State in the Synthesis Process of N-Nitrodihydroxyethyl Dinitrate (DINA). (2021, August 31). ACS Publications.
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.).
- Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3). Patsnap Eureka.
- Runaway Reaction. (2020, August 5). Chemical Engineering World.
- An assessment of a multipoint dosing approach for exothermic nitration in CSTRs in series. (n.d.).
-
Simple monitoring of fine chemical runaway reactions in multipurpose plants: the nitration of 2,4-dichloro benzotrifluoride. (n.d.). IRIS . Retrieved February 13, 2026, from
- Effect of the nature of the nucleophile and solvent on an SNAr reaction. (n.d.). RSC Publishing.
- SN1 - Effect of the Solvent. (n.d.). OpenOChem Learn.
- A modular 3D printed isothermal heat flow calorimeter for reaction calorimetry in continuous flow. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
- Review on loss prevention of chemical reaction thermal runaway: Principle and application. (2025, December 9). ScienceDirect.
- Non-Isothermal heat-flow calorimetry for batch and semi-batch process development. (n.d.). IChemE.
- Heat flow calorimetry - application and techniques. (n.d.). IChemE.
- Seamless compound scale-up & advanced synthesis techniques. (n.d.). Nuvisan.
- Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025, December 11). ResearchGate.
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. (n.d.). PMC.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PMC.
- Handling Reaction Exotherms – A Continuous Approach. (2022, June 1). Chemical Industry Journal.
- SNAr Solvents and Reagents. (n.d.). Wordpress.
- Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. (n.d.). OrgoSolver.
- Heat flow profiles obtained from reaction calorimetry experiments: (a) nitration step. (n.d.). ResearchGate.
- Quenching guide. (2024, April 9). Reddit.
- Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N′-diarylation of piperazine. (n.d.). Sci-Hub.
- Mechanistic insights into amination via nucleophilic aromatic substitution. (2023, May 19). Reaction Chemistry & Engineering (RSC Publishing).
- Application Notes and Protocols for N-arylation of Piperazine-2-thione. (n.d.). Benchchem.
- Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. (2020, October 7). Organic Syntheses.
- The Development of Stirred-Tank Heat Flow Calorimetry as a Tool for Process Optimizationand ProcessSafety. (n.d.). Semantic Scholar.
- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (n.d.). CORE.
- Aromatic Nucleophilic Substitution. (n.d.). Fisher Scientific.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). MDPI.
- Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute.
- Continuous-Flow Chemistry. (2017, April 4). Wiley Analytical Science.
- Exothermic Reactions: Its Energy Release and Applications. (2023).
- Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. (n.d.). ResearchGate.
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- 28. (PDF) Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine [academia.edu]
- 29. Sci-Hub. Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N′-diarylation of piperazine / Tetrahedron Letters, 2000 [sci-hub.box]
Validation & Comparative
biological activity of 1-(5-Fluoro-2-nitrophenyl)piperazine derivatives
< A Comparative Guide to the Biological Activity of 1-(5-Fluoro-2-nitrophenyl)piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a foundational scaffold in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs.[1][2] This versatile six-membered heterocycle, with its two opposing nitrogen atoms, imparts favorable pharmacokinetic properties such as improved water solubility and oral bioavailability.[2] Among the vast landscape of piperazine derivatives, the this compound class has garnered significant attention for its diverse biological activities, particularly within the central nervous system (CNS).[3] This guide provides an in-depth, objective comparison of the biological performance of these derivatives, supported by experimental data, to aid researchers and professionals in drug development.
The Significance of the this compound Scaffold
The unique arrangement of a fluorine atom and a nitro group on the phenyl ring of the this compound core creates a distinct electronic and steric profile. This substitution pattern is crucial in modulating the binding affinity and selectivity of these compounds for various biological targets.[4] The electron-withdrawing nature of these substituents enhances the molecule's reactivity in key synthetic reactions, making it a valuable intermediate in the development of novel therapeutics.[4][5]
Comparative Analysis of Biological Activity
The primary therapeutic interest in this compound derivatives lies in their potent interactions with neurotransmitter receptors, especially dopamine and serotonin receptors.[1][6] This section will compare the biological activities of prominent derivatives, offering a clear overview of their pharmacological profiles.
Receptor Binding Affinity and Functional Activity
A critical initial step in characterizing a new chemical entity is to determine its binding affinity (Ki) and functional activity (agonist, antagonist, or partial agonist) at a panel of relevant biological targets. The table below summarizes these key parameters for selected derivatives and comparator compounds.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity |
| Lurasidone | Dopamine D2 | ~1 | Antagonist[7][8] |
| Serotonin 5-HT2A | ~0.5 | Antagonist[7] | |
| Serotonin 5-HT7 | ~0.5 | Antagonist[7][8] | |
| Serotonin 5-HT1A | ~6.4 | Partial Agonist[7] | |
| Aripiprazole | Dopamine D2 | - | Partial Agonist |
| Serotonin 5-HT1A | - | Partial Agonist | |
| 1-(2-Methoxyphenyl)piperazine derivatives | Dopamine D3 | 0.3-0.9 | High Affinity Ligands[9] |
| Dopamine D2 | 40-53 | High Affinity Ligands[9] |
Analysis of Receptor Binding Data: Lurasidone, a successful atypical antipsychotic, exemplifies the therapeutic potential of this chemical class.[10] It exhibits high affinity for dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, where it acts as an antagonist.[7][8] Additionally, it functions as a partial agonist at 5-HT1A receptors.[7][10] This unique "multi-receptor" profile is believed to contribute to its efficacy in treating schizophrenia and other CNS disorders.[11] In contrast, other arylpiperazine derivatives have been developed with high affinity and selectivity for the dopamine D3 receptor subtype, highlighting the chemical tractability of the piperazine scaffold to achieve diverse pharmacological outcomes.[9][12]
Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation
To ensure the scientific integrity and reproducibility of findings, this section provides detailed, step-by-step methodologies for key experiments used to characterize the .
Radioligand Binding Assays
This protocol describes the fundamental method for determining the binding affinity of a test compound for a specific receptor.
Objective: To quantify the affinity of a test compound for a target receptor by measuring its ability to displace a known radiolabeled ligand.
Workflow for Radioligand Binding Assay:
Caption: A schematic workflow of a typical radioligand binding assay.
Step-by-Step Methodology:
-
Preparation of Reagents: Prepare assay buffer, radioligand solution, and serial dilutions of the test compound.
-
Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand, and the test compound at various concentrations. Incubate at a specified temperature for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter mat using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with an appropriate scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration at which 50% of the radioligand is displaced) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Expert Rationale: This method is a gold standard for determining the direct interaction between a compound and its target receptor. The inclusion of controls for non-specific binding is crucial for accurate data interpretation. The choice of radioligand and its concentration relative to its Kd value are critical parameters that must be optimized for each receptor target.
In Vivo Behavioral Models: Conditioned Avoidance Response
This protocol outlines a classic behavioral assay in rodents to assess the potential antipsychotic activity of a test compound.
Objective: To evaluate the ability of a test compound to suppress a learned avoidance response, which is predictive of antipsychotic efficacy.
Workflow for Conditioned Avoidance Response:
Sources
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- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders | Technology Transfer [techtransfer.nih.gov]
Comparative Analysis of Piperazine Synthesis Methods
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals
Executive Summary: Selecting the Right Route
Piperazine cores are ubiquitous in pharmaceutical chemistry, serving as privileged scaffolds in antihistamines (e.g., Cetirizine), antipsychotics (e.g., Olanzapine), and HIV protease inhibitors (e.g., Indinavir). However, the synthetic requirements for a bulk commodity chemical versus a chiral drug intermediate are diametrically opposed.
This guide contrasts three distinct methodologies:
-
Catalytic Cyclization of Ethanolamines: The industrial standard for unsubstituted piperazine.
-
Asymmetric Hydrogenation of Pyrazines: The modern route for high-enantiomeric excess (ee) chiral cores.
-
Reduction of Diketopiperazines (DKPs): The versatile laboratory route for de novo synthesis from amino acids.
Decision Matrix: Method Selection
The following decision tree illustrates the logical flow for selecting a synthesis method based on substrate availability and stereochemical requirements.
Figure 1: Strategic decision matrix for piperazine synthesis selection.
Method 1: Catalytic Cyclization of Ethanolamines (Industrial Standard)
Best For: Bulk production of unsubstituted piperazine. Mechanism: Dehydrogenative coupling (Hydrogen Borrowing).
Historically, this process relied on corrosive Lewis acids or high-pressure reductive amination over Ni/Cu catalysts. Modern "green" approaches utilize homogeneous catalysis, specifically Ru-PNP pincer complexes , to achieve high atom economy with water as the sole byproduct.
Mechanistic Insight
The reaction proceeds via a "hydrogen borrowing" mechanism where the catalyst temporarily removes hydrogen to form an aldehyde intermediate, facilitates amine condensation, and returns the hydrogen to reduce the imine.
Figure 2: Simplified hydrogen-borrowing mechanism for diethanolamine cyclization.
Performance Profile
-
Yield: >90% (with optimized Ru-PNP catalysts).
-
Atom Economy: High (Water and NH3 are only byproducts).
-
Limitations: Difficult to introduce regioselective chirality; primarily for symmetrical cores.
Method 2: Asymmetric Hydrogenation of Pyrazines
Best For: High-value chiral drug intermediates (e.g., Indinavir precursors). Key Technology: Iridium-catalyzed hydrogenation with alkyl halide activation.[1][2][3]
Direct hydrogenation of pyrazines is thermodynamically challenging due to aromatic stability and catalyst poisoning. A breakthrough method involves activating the pyrazine nitrogen with an alkyl halide to form a pyrazinium salt, which is more susceptible to reduction.
Detailed Experimental Protocol
This protocol is adapted from high-impact methodologies utilizing Ir-based chiral catalysts.
Reagents:
-
Substituted Pyrazine (1.0 equiv)
-
Alkyl Halide (e.g., Benzyl bromide, 1.1 equiv)
-
Catalyst: [Ir(COD)Cl]₂ (1.0 mol%) with (R)-SegPhos (2.2 mol%)
-
Solvent: Dichloromethane (DCM) / THF (1:1)
-
I2 (10 mol%) as additive
Step-by-Step Workflow:
-
Activation: Dissolve the pyrazine substrate in DCM. Add the alkyl halide dropwise at 0°C. Stir at room temperature (RT) for 2-4 hours until the pyrazinium salt precipitates or TLC indicates consumption of starting material.
-
Catalyst Preparation: In a glovebox, mix [Ir(COD)Cl]₂ and (R)-SegPhos in THF. Stir for 30 minutes to form the active chiral complex.
-
Hydrogenation: Transfer the pyrazinium salt solution and catalyst solution into a stainless steel autoclave.
-
Reaction: Pressurize to 50 bar H₂ . Heat to 50°C and stir for 12–18 hours.
-
Workup: Carefully depressurize. Concentrate the solvent.[4] Basify with sat. NaHCO₃ to liberate the free amine. Extract with EtOAc.
-
Purification: Silica gel chromatography.
Validation Check:
-
Self-Validating Step: The formation of the pyrazinium salt (Step 1) is often accompanied by a color change or precipitation. If the solution remains clear and starting material persists on TLC, activation has failed.
Method 3: Reduction of Diketopiperazines (DKPs)
Best For: De novo synthesis of complex chiral piperazines from amino acids. Key Reagent: Lithium Aluminum Hydride (LAH).
This method allows for the absolute control of stereocenters by using natural or unnatural amino acids as starting materials. It involves peptide coupling to form a linear dipeptide, cyclization to a 2,5-diketopiperazine, and exhaustive reduction.
Workflow Diagram
Figure 3: Synthetic pathway from amino acids to chiral piperazines.
Detailed Experimental Protocol
Reagents:
-
2,5-Diketopiperazine precursor (dried)
-
Lithium Aluminum Hydride (LAH) (4.0 - 6.0 equiv)
-
Anhydrous THF
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under N₂ atmosphere.
-
Slurry Formation: Add LAH pellets to anhydrous THF at 0°C. Stir until a grey suspension forms.
-
Addition: Dissolve the DKP in minimal THF. Add dropwise to the LAH suspension. Note: Exothermic reaction; control addition rate to maintain gentle reflux.
-
Reflux: Heat the mixture to reflux (66°C) for 16–24 hours. The mixture will turn from grey to white/off-white as aluminates form.
-
Fieser Workup (Critical): Cool to 0°C. Quench carefully with the "n, n, 3n" rule:
-
Add n mL H₂O (per n grams of LAH used).
-
Add n mL 15% NaOH .
-
Add 3n mL H₂O .
-
-
Filtration: Stir until the aluminum salts form a granular white sand (not a gel). Filter through Celite.[5]
-
Isolation: Dry the filtrate over Na₂SO₄ and concentrate.
Validation Check:
-
Granular Precipitate: If the quench results in a slimy gel, the Fieser workup was too fast or incorrect. A proper workup yields granular salts that filter easily.
Comparative Data Analysis
The following table contrasts the three methods across critical industrial and research parameters.
| Feature | Method 1: Ethanolamine Cyclization | Method 2: Pyrazine Hydrogenation | Method 3: DKP Reduction |
| Primary Use Case | Commodity Chemical (Unsubstituted) | Chiral Drug Cores (Substituted) | Custom Peptidomimetics |
| Atom Economy | High (Water byproduct) | High (100% atom mapping) | Low (Loss of 2 oxygens) |
| Stereocontrol | Poor (Racemic/Meso) | Excellent (>90% ee) | Perfect (Retains AA chirality) |
| Scalability | Industrial (Tons) | Pilot (Kg) | Lab/Pilot (Grams to Kg) |
| E-Factor (Waste) | < 5 (Very Green) | 5 - 15 (Moderate) | > 20 (High - Al salts) |
| Key Risk | High Temp/Pressure | Catalyst Cost (Ir/Rh) | Pyrophoric Reagents (LAH) |
References
-
Gunanathan, C., & Milstein, D. (2013). Applications of Acceptorless Dehydrogenation and Related Transformations in Chemical Synthesis. Science. Link
-
Huang, W. X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.[1][2][3] Organic Letters. Link
-
Rossen, K., et al. (1996). Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide, an Intermediate in the Preparation of the HIV Protease Inhibitor Indinavir. Tetrahedron Letters. Link
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. (Reference for Standard Fieser Workup Protocol).
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Workup [chem.rochester.edu]
Safety Operating Guide
1-(5-Fluoro-2-nitrophenyl)piperazine: Proper Disposal & Handling Procedures
Executive Summary & Operational Directive
Immediate Action Required: Treat 1-(5-Fluoro-2-nitrophenyl)piperazine as a Halogenated, Nitrogen-Containing Organic Waste .
Do not dispose of this compound via municipal drains or standard non-halogenated organic solvent streams.[1][2] The presence of the fluorine atom at the 5-position mandates high-temperature incineration with flue gas scrubbing (to capture Hydrogen Fluoride).[3][2] The nitro group at the 2-position and the piperazine moiety introduce specific incompatibility risks (strong oxidizers and acids) that must be managed during waste segregation.[3]
Chemical Profile & Hazard Assessment
To dispose of a chemical safely, one must understand its reactive potential. This compound is a structural isomer of common pharmaceutical intermediates, and its disposal is dictated by its three functional components.
| Component | Structural Feature | Disposal/Hazard Implication |
| Piperazine Ring | Secondary Amine ( | Basic Character: Exothermic reaction with strong acids.[3] Potential sensitizer.[2][4] |
| Nitro Group | Energetic/Toxic: Generates nitrogen oxides ( | |
| Fluorine Atom | Halogenated: Generates corrosive Hydrogen Fluoride ( |
Physical State: Typically a yellow to orange solid/powder.[2]
Molecular Formula:
Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Substance)
Use this protocol for expired reagents, spill cleanup residues, or contaminated solids.[3]
-
Segregation: Do not mix with general trash or biohazard waste.[1][2]
-
Primary Containment: Place the solid material into a clear, chemically resistant polyethylene bag (minimum 2 mil thickness).
-
Secondary Containment: Place the sealed primary bag into a secondary container (e.g., a wide-mouth HDPE jar or a secondary bag).
-
Labeling: Affix a hazardous waste label.
-
Disposal Stream: Transfer to the Solid Chemical Waste drum destined for High-Temperature Incineration .
Protocol B: Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)
Use this protocol for reaction mixtures where the compound is dissolved in solvents (e.g., DCM, Methanol, DMSO).[3]
CRITICAL DECISION: Even if the solvent itself is non-halogenated (e.g., Methanol), the presence of the dissolved fluorinated compound reclassifies the entire mixture as Halogenated Waste .
-
pH Check: If the solution is acidic (due to workup), neutralize to pH 6–8 using Sodium Bicarbonate (
) to prevent acid-base exotherms with the piperazine ring in the waste container. -
Consolidation: Pour the mixture into the Halogenated Organic Solvent carboy (Red Can/Bin).
-
Why? Non-halogenated streams are often used as fuel blending.[2] Fluorine contaminants in fuel blending can damage incinerators lacking scrubbers and release HF into the atmosphere [1].
-
-
Rinsing: Triple rinse the original vessel with a small volume of acetone or DCM.[2] Add rinsates to the Halogenated waste container.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the critical decision pathways for disposing of this specific compound, ensuring compliance with RCRA (USA) and European Waste Catalogue standards.
Figure 1: Decision tree for segregating fluorinated nitro-piperazine waste. Note the reclassification of non-halogenated solvents to halogenated streams.
Emergency Response: Spills & Exposure[3][5][6][7]
In the event of a laboratory spill, immediate containment is necessary to prevent aerosolization of the nitro-aromatic dust.
| Scenario | Protocol | Rationale |
| Dry Powder Spill | 1. Do not dry sweep. 2.[2] Cover with wet paper towels or oil-impregnated sweeping compound.[3][2] 3. Scoop into a bag. | Prevents inhalation of dust (Respiratory Irritant H335).[2] |
| Liquid Spill | 1. Cover with vermiculite or sand.[2][5] 2. Do not use combustible materials (sawdust) if concentrated.[2] 3. Scoop into a container labeled "Hazardous Waste - Debris."[3][2] | Nitro compounds can be oxidizing; inert absorbents prevent secondary reactions.[2] |
| Skin Contact | Wash with soap and water for 15 minutes.[2][6] | Piperazines are potential sensitizers; rapid removal minimizes dermatitis risk.[2] |
Regulatory & Compliance Codes
When filling out waste manifests, use the following codes as a guideline. Note: Always verify with your local EHS officer as regional regulations vary.
-
US EPA (RCRA):
-
European Waste Catalogue (EWC):
-
07 01 03* (Organic halogenated solvents, washing liquids and mother liquors).
-
16 05 06* (Laboratory chemicals consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]
-
U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions.[Link][3][2]
-
PubChem. (2024).[2] Compound Summary: Fluorinated Piperazine Derivatives.[2] National Library of Medicine.[2] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
